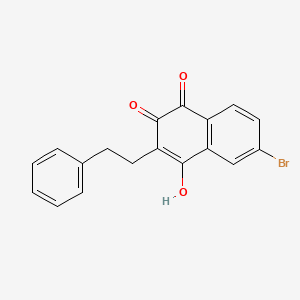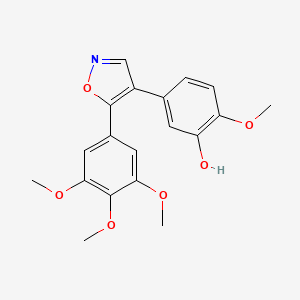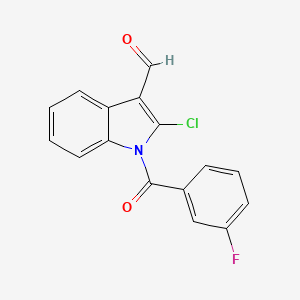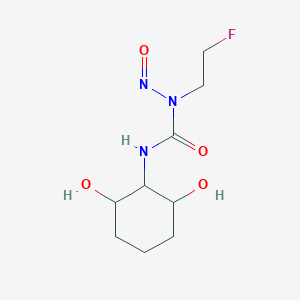
3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea is a synthetic organic compound that features a cyclohexyl ring substituted with hydroxyl groups, a fluoroethyl group, and a nitroso-urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea typically involves multiple steps:
Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, hydroxyl groups are introduced at the 2 and 6 positions through hydroxylation reactions.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions where a fluoroethyl halide reacts with the cyclohexyl derivative.
Formation of the nitroso-urea moiety: This step involves the reaction of the intermediate with nitrosating agents under controlled conditions to form the nitroso-urea group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups on the cyclohexyl ring can undergo oxidation to form ketones or carboxylic acids.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluoroethyl group under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted cyclohexyl derivatives.
科学研究应用
3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitroso compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroso group could play a role in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-(2,6-Dihydroxycyclohexyl)-1-(2-chloroethyl)-1-nitroso-urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
3-(2,6-Dihydroxycyclohexyl)-1-(2-bromoethyl)-1-nitroso-urea: Similar structure but with a bromoethyl group.
Uniqueness
The presence of the fluoroethyl group in 3-(2,6-Dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitroso-urea may confer unique properties such as increased metabolic stability or altered reactivity compared to its chloroethyl or bromoethyl analogs.
属性
CAS 编号 |
91390-36-2 |
|---|---|
分子式 |
C9H16FN3O4 |
分子量 |
249.24 g/mol |
IUPAC 名称 |
3-(2,6-dihydroxycyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O4/c10-4-5-13(12-17)9(16)11-8-6(14)2-1-3-7(8)15/h6-8,14-15H,1-5H2,(H,11,16) |
InChI 键 |
RLAKMEUDNKICOY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C(C1)O)NC(=O)N(CCF)N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



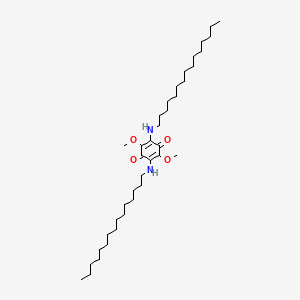

![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
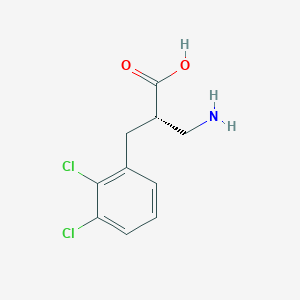
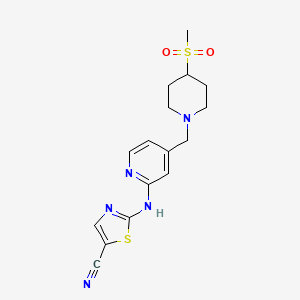
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
